molecular formula C16H21IO3 B3025161 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-iodobutyrophenone CAS No. 898785-58-5

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-iodobutyrophenone

Cat. No. B3025161
CAS RN: 898785-58-5
M. Wt: 388.24 g/mol
InChI Key: NPROKLRRPUPVBL-UHFFFAOYSA-N
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Description

The compound “4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-iodobutyrophenone” is a derivative of butyrophenone with a 5,5-dimethyl-1,3-dioxan-2-yl group at the 4-position and an iodine atom at the 4’-position. Butyrophenones are a class of compounds that have been used in various applications, including as antipsychotic drugs . The 5,5-dimethyl-1,3-dioxan-2-yl group is a type of acetal, which is often used in organic synthesis to protect carbonyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the butyrophenone core, the 5,5-dimethyl-1,3-dioxan-2-yl group at the 4-position, and the iodine atom at the 4’-position. The presence of these groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the butyrophenone core is typically reactive and can undergo various reactions such as nucleophilic addition or reduction. The iodine atom might also be reactive and could potentially be replaced by other groups through nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom might increase its molecular weight and potentially its boiling point and melting point. The carbonyl group and the 5,5-dimethyl-1,3-dioxan-2-yl group could influence its solubility in different solvents .

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-iodobutyrophenone is not yet fully understood. However, it is believed that the phenyliodonium salt acts as a Lewis acid, which interacts with the Lewis base of the substrate to form a covalent bond. This covalent bond then serves as the basis for the subsequent reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and cytochrome P450. In addition, this compound has been shown to inhibit protein-protein interactions, which may be beneficial in the development of new therapeutic agents.

Advantages and Limitations for Lab Experiments

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-iodobutyrophenone has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and it is easy to synthesize and purify. In addition, it is a stable compound, which makes it suitable for long-term storage. However, there are a few limitations to consider when using this compound in laboratory experiments. It is a toxic compound, and it is also prone to hydrolysis in the presence of moisture. Therefore, it is important to ensure that the reaction conditions are carefully controlled.

Future Directions

There are a number of potential future directions for 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-iodobutyrophenone. It has been shown to have potential applications in the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. In addition, it could be used to study enzyme inhibition and protein-protein interactions. Furthermore, it could be used to develop new therapeutic agents, as well as to study the effects of certain drugs on the body. Finally, this compound could be used to study the effects of environmental pollutants on biochemical and physiological processes.

Scientific Research Applications

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-iodobutyrophenone has been studied extensively for its potential applications in scientific research. It has been used as a catalyst in a variety of organic reactions, such as the synthesis of polymers and the formation of carbon-carbon bonds. It has also been used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. In addition, this compound has been used in biochemical and physiological studies, such as the study of enzyme inhibition and the inhibition of protein-protein interactions.

properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-iodophenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21IO3/c1-16(2)10-19-15(20-11-16)5-3-4-14(18)12-6-8-13(17)9-7-12/h6-9,15H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPROKLRRPUPVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645905
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-iodophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898785-58-5
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-iodophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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